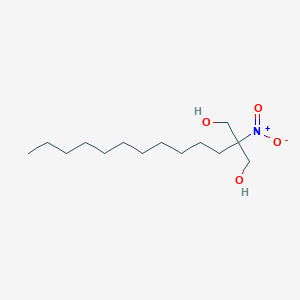

2-Nitro-2-undecylpropane-1,3-diol

描述

2-Nitro-2-undecylpropane-1,3-diol is an organic compound with the molecular formula C14H29NO4 It is characterized by the presence of a nitro group (-NO2) attached to a propane-1,3-diol backbone with an undecyl (C11H23) side chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-undecylpropane-1,3-diol typically involves the nitration of undecylpropane-1,3-diol. The reaction can be carried out using nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

化学反应分析

Types of Reactions

2-Nitro-2-undecylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl groups (-OH) in the propane-1,3-diol backbone can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of 2-amino-2-undecylpropane-1,3-diol.

Substitution: Formation of halogenated derivatives of this compound.

科学研究应用

Chemical Properties and Structure

Bronopol is an organic compound with the chemical formula C₃H₆BrNO₄. It is characterized by its white crystalline appearance and solubility in water. The compound functions primarily as an antimicrobial agent due to its ability to release formaldehyde, which is effective against a wide range of microorganisms.

Applications in Cosmetics and Personal Care

Bronopol is widely utilized in cosmetic formulations for its preservative properties. Some notable applications include:

- Preservative in Cosmetic Products : Bronopol is used in shampoos, conditioners, body washes, lotions, and creams to inhibit microbial growth. Its effectiveness at low concentrations makes it a popular choice among formulators .

- Antimicrobial Agent : Due to its broad-spectrum activity against bacteria and fungi, Bronopol is included in hand sanitizers and other personal care products where microbial contamination is a concern .

Table 1: Common Cosmetic Products Containing Bronopol

| Product Type | Typical Concentration (%) | Function |

|---|---|---|

| Shampoos | 0.01 - 0.05 | Preservative |

| Body Washes | 0.01 - 0.05 | Antimicrobial |

| Skin Creams | 0.01 - 0.05 | Preservative |

| Hand Sanitizers | 0.01 - 0.05 | Antimicrobial |

Industrial Applications

Beyond cosmetics, Bronopol finds usage in various industrial settings:

- Biocide in Water Treatment : It is employed in cooling water systems and oil drilling fluids to prevent microbial growth that can lead to slime formation and corrosion .

- Preservative in Paper Processing : The compound is also used to maintain the integrity of paper products by inhibiting bacterial growth during manufacturing processes.

Case Study 1: Efficacy in Cosmetic Formulations

A study conducted on the efficacy of Bronopol in various cosmetic formulations demonstrated that it effectively inhibited bacterial growth at concentrations as low as 0.01%. The study highlighted the importance of maintaining appropriate pH levels to optimize its antimicrobial activity.

Case Study 2: Industrial Water Treatment

In a controlled environment, Bronopol was tested as a biocide in cooling water systems. Results indicated a significant reduction in microbial counts when treated with Bronopol compared to untreated controls, showcasing its effectiveness as an industrial preservative.

作用机制

The mechanism of action of 2-Nitro-2-undecylpropane-1,3-diol involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cell membranes and proteins. This compound may also interact with specific enzymes and receptors, disrupting normal cellular functions and leading to antimicrobial effects.

相似化合物的比较

Similar Compounds

2-Nitro-2-dodecylpropane-1,3-diol: Similar structure with a dodecyl (C12H25) side chain.

2-Nitro-2-decylpropane-1,3-diol: Similar structure with a decyl (C10H21) side chain.

2-Nitro-2-octylpropane-1,3-diol: Similar structure with an octyl (C8H17) side chain.

Uniqueness

2-Nitro-2-undecylpropane-1,3-diol is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. The undecyl side chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments.

生物活性

2-Nitro-2-undecylpropane-1,3-diol (C14H29NO4) is a nitrated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H29NO4 and a molecular weight of approximately 273.4 g/mol. The structure features a nitro group attached to a long-chain alkyl group, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a broad spectrum of bacteria and fungi. The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Highly Effective |

| Candida albicans | 64 µg/mL | Moderate Effectiveness |

The mechanism by which this compound exerts its antimicrobial effects involves the following:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis or metabolic processes in bacteria and fungi.

Safety and Toxicity

While the antimicrobial properties are promising, it is essential to consider the safety profile of this compound. Preliminary studies suggest low toxicity levels in mammalian cells, but further comprehensive toxicological assessments are necessary to establish safety for therapeutic use.

Case Studies

Several studies have investigated the effectiveness of this compound in various applications:

- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in vitro and in animal models.

- Case Study 2 : In research focusing on fungal infections, this compound demonstrated potent activity against Candida species, suggesting potential for development as an antifungal agent.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as various fungi.

- Potential for Formulation : Due to its antimicrobial properties, there is potential for incorporation into topical formulations for skin infections or as a preservative in cosmetic products.

属性

IUPAC Name |

2-nitro-2-undecylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(12-16,13-17)15(18)19/h16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBLFCZOWRFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597216 | |

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145277-31-2 | |

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。